Alprazolam-d3
Overview
Description
Alprazolam-d3 is a deuterated form of alprazolam, a triazolobenzodiazepine commonly used to treat anxiety and panic disorders. The deuterated version, this compound, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of alprazolam in biological samples .
Mechanism of Action
Target of Action
Alprazolam-d3, also known as 8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors are the major inhibitory neurotransmitters in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA type A receptor . This means it enhances the receptor’s response to GABA, increasing the flow of chloride ions into the neuron, which further hyperpolarizes the neuron. This makes it more resistant to excitation, leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the inhibitory effects of GABA, this compound increases the hyperpolarization of neurons and decreases overall neuronal excitability. This results in the calming effects typically associated with benzodiazepines .
Pharmacokinetics
This compound is well absorbed following oral administration, with a bioavailability of approximately 90% . It is mainly metabolized by CYP3A enzymes , particularly CYP3A4 and CYP3A5 , into two active metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam . The half-life of this compound varies between individuals, with an average of around 11.2 hours in healthy patients .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of anxiety and the induction of sedation . By enhancing the inhibitory effects of GABA, this compound decreases neuronal excitability, which can reduce symptoms of anxiety and panic disorders . These effects can also lead to sedation, drowsiness, and impaired motor skills .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, concurrent treatment with CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of this compound, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as age, sex, and body weight can alter the pharmacokinetics of this compound . Furthermore, this compound can be subject to photodegradation in the environment, which may affect its stability .
Biochemical Analysis
Biochemical Properties
Alprazolam-d3 plays a significant role in biochemical reactions, particularly in the context of its interactions with the central nervous system. The compound interacts with the gamma-aminobutyric acid (GABA) receptors, specifically the GABAA receptor . This compound binds to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This interaction leads to hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant effects .
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, the compound modulates cell signaling pathways by enhancing GABAergic transmission . This modulation affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in stress response, neurotransmitter synthesis, and synaptic plasticity . Additionally, this compound has been shown to impact the function of glial cells, which play a crucial role in maintaining the homeostasis of the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the GABAA receptor. Upon binding to the benzodiazepine site, this compound enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization . This results in the inhibition of neuronal excitability and the promotion of sedative and anxiolytic effects. Additionally, this compound may influence the activity of other biomolecules, such as enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in modulating GABAergic transmission, with consistent effects on neuronal function and behavior . Prolonged exposure to this compound may lead to tolerance and dependence, similar to other benzodiazepines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound produces anxiolytic and sedative effects without significant adverse effects . At higher doses, this compound can induce motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form active metabolites such as 4-hydroxyalprazolam and α-hydroxyalprazolam . These metabolites retain pharmacological activity and contribute to the overall effects of this compound . The metabolism of this compound can be influenced by various factors, including genetic polymorphisms and co-administration of other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The distribution of this compound is also affected by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with the GABAA receptor . The compound may also be localized in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and stress response . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alprazolam-d3 involves the deuteration of alprazolam. One method includes dissolving non-deuterated alprazolam in dimethylformamide, followed by the addition of deuterochloroform and a deuterium source such as deuterated salt. The reaction mixture is then heated to 120°C for 8 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product. The final product is often purified using column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Alprazolam-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Alprazolam can be oxidized to form alpha-hydroxyalprazolam and 4-hydroxyalprazolam.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Alpha-hydroxyalprazolam and 4-hydroxyalprazolam.
Reduction: Reduced forms of alprazolam.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Alprazolam-d3 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of alprazolam.
Biology: Studying the metabolic pathways of alprazolam in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of alprazolam.
Industry: Quality control and validation of analytical methods for alprazolam detection
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine used for anxiety and muscle relaxation.
Lorazepam: Used for anxiety and as a pre-anesthetic.
Clonazepam: Used for panic disorders and seizures
Uniqueness
Alprazolam-d3 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated alprazolam in complex biological matrices .
Properties
IUPAC Name |
8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344673 | |
Record name | Alprazolam-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112393-64-3 | |
Record name | Alprazolam-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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